molecular formula C15H14FN3O B11852456 7-(4-Fluorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

7-(4-Fluorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Cat. No.: B11852456
M. Wt: 271.29 g/mol
InChI Key: PIVXNPKMTNEQGW-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a fluorophenyl group and three methyl groups. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

The synthesis of 7-(4-Fluorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the efficient formation of the pyrrolo[2,3-d]pyrimidine core with the desired substituents. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

7-(4-Fluorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the fluorophenyl group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

    Cyclization Reactions: The pyrrolo[2,3-d]pyrimidine core can be further modified through cyclization reactions to form more complex structures.

Common reagents used in these reactions include potassium t-butoxide, aryl nitriles, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

7-(4-Fluorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-Fluorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves its interaction with specific molecular targets and pathways. For instance, derivatives of pyrrolo[2,3-d]pyrimidine have been shown to inhibit kinase activity, which is crucial in regulating cell signaling pathways involved in cell growth and proliferation . The compound may also modulate other biological targets, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar compounds to 7-(4-Fluorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one include other pyrrolo[2,3-d]pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other derivatives.

Properties

Molecular Formula

C15H14FN3O

Molecular Weight

271.29 g/mol

IUPAC Name

7-(4-fluorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C15H14FN3O/c1-8-9(2)19(12-6-4-11(16)5-7-12)14-13(8)15(20)18-10(3)17-14/h4-7H,1-3H3,(H,17,18,20)

InChI Key

PIVXNPKMTNEQGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C(=O)NC(=N2)C)C3=CC=C(C=C3)F)C

Origin of Product

United States

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